molecular formula C22H30N2O3 B6058145 cyclopenten-1-yl-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]methanone

cyclopenten-1-yl-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]methanone

Cat. No.: B6058145
M. Wt: 370.5 g/mol
InChI Key: PHDDMAIRUHEOCU-UHFFFAOYSA-N
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Description

Cyclopenten-1-yl-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]methanone is a complex organic compound that features a cyclopentene ring, a piperidine ring, and an isoquinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenten-1-yl-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]methanone typically involves multiple steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile under thermal or catalytic conditions.

    Synthesis of the Isoquinoline Derivative: The isoquinoline derivative can be prepared via the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a Lewis acid.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by reductive amination of piperidones.

    Coupling Reactions: The final step involves coupling the cyclopentene ring, the isoquinoline derivative, and the piperidine ring using appropriate coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Cyclopenten-1-yl-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of cyclopenten-1-yl-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenten-1-yl-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]ethanone: Similar structure but with an ethanone group instead of a methanone group.

    Cyclopenten-1-yl-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]propanone: Similar structure but with a propanone group instead of a methanone group.

Uniqueness

Cyclopenten-1-yl-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]methanone is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

cyclopenten-1-yl-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-26-20-12-17-9-11-23(14-18(17)13-21(20)27-2)19-8-5-10-24(15-19)22(25)16-6-3-4-7-16/h6,12-13,19H,3-5,7-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDDMAIRUHEOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3CCCN(C3)C(=O)C4=CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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